Dimethyl diacetoxyfumarate
Overview
Description
Mechanism of Action
- DMF is used to treat patients with the relapsing-remitting form of multiple sclerosis (MS) .
- Both DMF and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway , which responds to oxidative stress .
- It leads to an anti-inflammatory immune response , promoting type II myeloid cell and Th2 cell differentiation and neuroprotection .
- This activation results in increased expression of antioxidant enzymes , protecting against oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Cellular Effects
Dimethyl diacetoxyfumarate has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl diacetoxyfumarate can be synthesized through the esterification of fumaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl diacetoxyfumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethyl fumarate, while reduction can produce dimethyl butanediol.
Scientific Research Applications
Dimethyl diacetoxyfumarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for conditions like multiple sclerosis and psoriasis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Dimethyl fumarate: A related compound used in the treatment of multiple sclerosis.
Diethyl fumarate: Another ester derivative of fumaric acid with similar chemical properties.
Dimethyl maleate: An isomer of dimethyl fumarate with different spatial arrangement of functional groups.
Uniqueness: Dimethyl diacetoxyfumarate is unique due to the presence of both acetoxy and methoxycarbonyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
130-84-7 |
---|---|
Molecular Formula |
C10H12O8 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
dimethyl (Z)-2,3-diacetyloxybut-2-enedioate |
InChI |
InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7- |
InChI Key |
NKGXGEHGPYWBDK-FPLPWBNLSA-N |
Isomeric SMILES |
CC(=O)O/C(=C(/C(=O)OC)\OC(=O)C)/C(=O)OC |
SMILES |
CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC |
Synonyms |
(E)-2,3-Bis(acetyloxy)-2-butenedioic Acid 1,4-Dimethyl Ester; Dihydroxyfumaric Acid Dimethyl Ester Diacetate; Dimethyl Diacetoxyfumarate; Dimethyl Dihydroxyfumarate Diacetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Dimethyl diacetoxyfumarate described in the research?
A1: While both papers lack abstracts, the title of one paper emphasizes "An Improved Synthesis of this compound and Its Condensation with Heterocyclic Amines" []. This suggests the research likely presents a novel or optimized method for synthesizing this compound, which could be significant for improving its production efficiency and potentially enabling further research into its chemical reactivity.
Q2: Why is the condensation of this compound with heterocyclic amines of interest?
A2: Both papers focus on the condensation reaction of this compound with heterocyclic amines [, ]. Heterocyclic amines are important building blocks in organic chemistry and are often found in biologically active compounds. Therefore, this research could be valuable for developing new methods to synthesize compounds with potential pharmaceutical or material science applications.
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